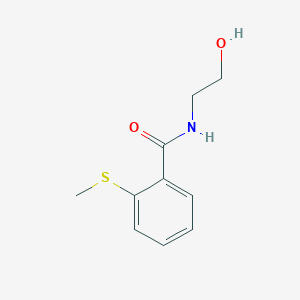

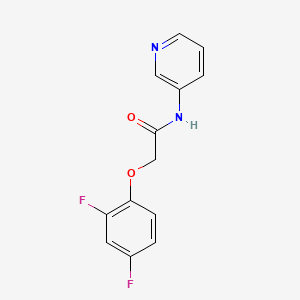

![molecular formula C19H22ClN3O B5501447 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, also known as mCPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in 1979 and has been used extensively in scientific research to study the mechanisms of action and physiological effects of various drugs.

Scientific Research Applications

Neuropharmacology

This compound exhibits properties that make it a candidate for neuropharmacological research. It is structurally similar to compounds known to act as dopamine D4 receptor ligands . These receptors are implicated in the pathophysiology of various neurological and psychiatric disorders. Research into this compound could lead to the development of new treatments for conditions such as schizophrenia, Parkinson’s disease, and attention deficit hyperactivity disorder (ADHD).

Drug Development

The piperazine moiety is a common feature in many pharmaceutical drugs. This compound’s structure could serve as a lead for the development of new therapeutic agents. By modifying different functional groups, researchers can synthesize analogs with potentially improved pharmacokinetic and pharmacodynamic profiles .

Chemical Synthesis

The compound can be used as a starting material or intermediate in the synthesis of more complex molecules. Its piperazine ring provides a versatile scaffold that can be functionalized to create a wide variety of derivatives, which can have diverse biological activities .

Mechanism of Action

Target of Action

The primary targets of the compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in neurotransmission, with the 5-HT2A receptor involved in the signaling of the neurotransmitter serotonin, and the Alpha-1A adrenergic receptor involved in the signaling of the neurotransmitter norepinephrine .

Mode of Action

The compound interacts with its targets by binding to these receptors. The binding affinity data for the 5-HT2A receptor is 1.94nM , and for the Alpha-1A adrenergic receptor is 12nM . This interaction can lead to changes in the cellular response to neurotransmitters, potentially altering neuronal signaling.

Biochemical Pathways

The compound’s interaction with the 5-HT2A and Alpha-1A adrenergic receptors affects the serotonin and norepinephrine signaling pathways respectively. These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and vasoconstriction

Result of Action

The molecular and cellular effects of the compound’s action are likely to involve changes in neurotransmission due to its interaction with the 5-HT2A and Alpha-1A adrenergic receptors. These changes could potentially affect various physiological processes, including mood, sleep, and blood pressure .

properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-15-5-2-3-8-18(15)21-19(24)14-22-9-11-23(12-10-22)17-7-4-6-16(20)13-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQJAINSGRAIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)